Product packaging for 5-(trifluoromethyl)benzene-1,2,3-triamine(Cat. No.:CAS No. 17661-60-8)

5-(trifluoromethyl)benzene-1,2,3-triamine

Cat. No.: B1653145
CAS No.: 17661-60-8
M. Wt: 191.15 g/mol
InChI Key: KXZORAYXGDXVRZ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)benzene-1,2,3-triamine, with the CAS Number 17661-60-8, is an organic compound with the molecular formula C7H8F3N3 and a molecular weight of 191.15 g/mol . This chemical is a benzene-1,2,3-triamine derivative functionalized with an electron-withdrawing trifluoromethyl group, a combination that makes it a valuable and versatile building block in synthetic organic chemistry. Compounds featuring a trifluoromethyl group attached to an aromatic ring are of significant interest in multiple research fields due to the unique properties imparted by the fluorine atoms, such as enhanced metabolic stability, lipophilicity, and electronic effects . As such, this triamine is primarily used in research and development as a key precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. Its structure, featuring three amine groups on the benzene ring, allows for multiple sites of reactivity and functionalization, enabling the construction of heterocyclic systems like benzimidazoles or for use as a scaffold in polymer chemistry. The compound requires specific storage conditions to maintain stability, with recommendations for storage at -4°C for short periods (1-2 weeks) or at -20°C for longer preservation (1-2 years) . This product is intended For Research Use Only and is not for drug, household, or other personal use. Researchers are advised to consult the safety data sheet and conduct all experiments using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8F3N3 B1653145 5-(trifluoromethyl)benzene-1,2,3-triamine CAS No. 17661-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)benzene-1,2,3-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8F3N3/c8-7(9,10)3-1-4(11)6(13)5(12)2-3/h1-2H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZORAYXGDXVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170165
Record name 1,2,3-Benzenetriamine, 5-(trifluoromethyl)- (9CI)
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Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17661-60-8
Record name 5-(Trifluoromethyl)-1,2,3-benzenetriamine
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Record name NSC351124
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Record name 1,2,3-Benzenetriamine, 5-(trifluoromethyl)- (9CI)
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Record name 5-(Trifluoromethyl)-1,2,3-benzenetriamine
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Synthetic Methodologies and Strategic Pathways to 5 Trifluoromethyl Benzene 1,2,3 Triamine

Established Approaches for Benzene-1,2,3-triamine (B1222852) Core Synthesis

The formation of the vicinal (1,2,3-arranged) triamine functionality on a benzene (B151609) ring is a significant synthetic step. The most common and effective strategies involve the reduction of corresponding nitro-substituted precursors.

Catalytic Reduction of Dinitro- and Trinitrobenzene Precursors

The catalytic reduction of nitroaromatic compounds is a cornerstone of amine synthesis. For a molecule like 5-(trifluoromethyl)benzene-1,2,3-triamine, a logical precursor would be a trifluoromethyl-substituted trinitrobenzene, such as 1,2,3-trinitro-5-(trifluoromethyl)benzene. The three nitro groups can be simultaneously reduced to amino groups under catalytic hydrogenation conditions.

This transformation is typically achieved using a variety of catalysts and hydrogen sources. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The hydrogen source is often gaseous hydrogen (H₂), but transfer hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) formate (B1220265) is also a viable and often safer alternative. nist.gov For instance, the reduction of 1,3,5-trinitrobenzene (B165232) to 1,3,5-triaminobenzene is a well-documented process that showcases the effectiveness of this method. wikipedia.orgbohrium.com The reaction involves the transfer of hydrogen atoms to the nitro groups, which are progressively reduced through nitroso and hydroxylamine (B1172632) intermediates to the final amine.

The general reaction is as follows: C₆H₂(CF₃)(NO₂)₃ + 9H₂ --(Catalyst)--> C₆H₂(CF₃)(NH₂)₃ + 6H₂O

The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be critical to achieving high yields and preventing side reactions. Solvents like ethanol, methanol, or ethyl acetate (B1210297) are frequently employed. mdpi.com

Table 1: Common Catalytic Systems for Nitroarene Reduction

CatalystHydrogen SourceTypical ConditionsNotes
Palladium on Carbon (Pd/C)H₂ gasRoom temp. to 80°C, 1-50 atmHighly efficient and widely used. mdpi.com
Platinum on Carbon (Pt/C)H₂ gasRoom temp., low pressureEffective, sometimes shows different selectivity.
Raney NickelH₂ gasHigher temp. and pressureCost-effective but can sometimes lead to ring reduction.
Iron (Fe) / HClIn situ H₂ generationRefluxA classic method, useful for large-scale industrial synthesis.
Hydrazine Hydrate (N₂H₄·H₂O)Transfer HydrogenationReflux with catalyst (e.g., FeCl₃)Avoids the need for high-pressure hydrogenation equipment. nist.gov

Nucleophilic Aromatic Substitution in Precursor Synthesis

Before the reduction can occur, the appropriately substituted nitroaromatic precursor must be synthesized. Nucleophilic Aromatic Substitution (SNAr) is a powerful method for this purpose. This reaction is effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as nitro (-NO₂) or trifluoromethyl (-CF₃) groups. These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. nih.gov

In a hypothetical synthesis of a precursor for this compound, one might start with a compound like 3,4,5-trichlorobenzotrifluoride. The chlorine atoms, particularly those ortho and para to the trifluoromethyl group, are activated towards substitution by nucleophiles. Reaction with a nitrogen-containing nucleophile, such as sodium azide (B81097) followed by reduction, or directly with ammonia (B1221849) under harsh conditions, could install the amino groups or their precursors.

A more common strategy involves introducing nitro groups via nitration and then using SNAr to complete the substitution pattern. For example, a di-substituted precursor could undergo an SNAr reaction to introduce a third group. The synthesis of N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine illustrates this principle, where 1-fluoro-2-nitrobenzene (B31998) undergoes SNAr with an amine to form the precursor, which is then reduced. mdpi.com

Introduction of the Trifluoromethyl Group

Direct Trifluoromethylation Strategies for Aromatic Systems

Directly adding a trifluoromethyl group to an aromatic ring has historically been a challenging transformation. However, recent advances have led to the development of powerful electrophilic trifluoromethylating reagents. These are often hypervalent iodine compounds, such as Togni's or Umemoto's reagents, which can deliver a "CF₃⁺" equivalent to an electron-rich aromatic ring. Another approach involves radical-based methods, where a trifluoromethyl radical (CF₃•) is generated and adds to the arene.

For the synthesis of this compound, it is more practical to start with a commercially available trifluoromethyl-containing building block, such as m-nitrobenzotrifluoride. nist.gov This starting material already possesses the required trifluoromethyl group, and the synthesis can proceed by adding and then reducing the necessary nitro groups to form the triamine. However, if a direct trifluoromethylation step were required, it would be performed on an early-stage intermediate before the introduction of the amine groups.

Table 2: Selected Methods for Aromatic Trifluoromethylation

MethodReagent TypeExample ReagentDescription
ElectrophilicHypervalent Iodine3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni Reagent II)Reacts with electron-rich arenes, often requiring a Lewis or Brønsted acid catalyst.
RadicalPhotoredox CatalysisCF₃I or CF₃SO₂Cl with a photocatalystVisible light initiates the formation of a CF₃ radical, which adds to the aromatic ring.
NucleophilicOrganometallicTMSCF₃ (Ruppert-Prakash Reagent) with a fluoride (B91410) sourceUsed in copper-catalyzed cross-coupling reactions with aryl halides. beilstein-journals.org

N-Trifluoromethylation of Amine Functionalities

N-Trifluoromethylation refers to the introduction of a trifluoromethyl group onto the nitrogen atom of an amine (R-NH₂ → R-NHCF₃), not onto the aromatic ring. Therefore, this method is not a pathway to synthesize the carbon-attached trifluoromethyl group in the target compound. It is a distinct chemical transformation that modifies an existing amine. While interesting for creating trifluoromethyl-containing functional groups, it does not serve the purpose of constructing the 5-(trifluoromethyl)benzene core and is mentioned here for clarification and to distinguish it from C-trifluoromethylation strategies.

Trifluoromethoxylation as an Analogous Approach

Trifluoromethoxylation is the introduction of a -OCF₃ group onto an aromatic ring. This is analogous to trifluoromethylation in that it introduces a fluorine-containing moiety, but it results in a different functional group with distinct properties. The trifluoromethoxy group is also strongly electron-withdrawing, but it has different steric and electronic effects compared to the trifluoromethyl group. Reagents for trifluoromethoxylation are also distinct. This approach is not a direct route to this compound but represents a related area of fluorine chemistry. It highlights the diverse ways fluorine can be incorporated into organic molecules to modulate their properties.

Convergent and Linear Synthesis Pathways to this compound

The synthesis of this compound, a molecule featuring a trifluoromethyl group on a benzene ring with three adjacent amino functionalities, requires strategic chemical transformations. Both linear and convergent approaches can be conceptualized, often involving the sequential introduction of nitrogen-containing groups and their subsequent reduction. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring, dictating the conditions required for electrophilic substitution and nucleophilic displacement reactions.

Synthesis from Halogenated Trifluoromethylbenzenes

A common and logical linear pathway to substituted anilines begins with a suitably functionalized benzene precursor, such as a halogenated trifluoromethylbenzene. This strategy relies on the stepwise introduction of nitro groups, which are potent deactivating groups but direct incoming electrophiles to meta positions. These nitro groups can then be reduced in a final step to yield the desired amine functionalities.

A plausible synthetic route could commence with a dihalogenated trifluoromethylbenzene, for instance, 1,3-dichloro-5-(trifluoromethyl)benzene. The synthesis would proceed through the following key steps:

Nitration: The starting material would undergo electrophilic nitration. The trifluoromethyl group and the two chlorine atoms are meta-directing, which would facilitate the introduction of a nitro group at the C4 position.

Nucleophilic Aromatic Substitution (SNAr): The presence of a nitro group enhances the ring's susceptibility to nucleophilic attack. This allows for the sequential substitution of the halogen atoms with amino groups (or precursors like azide, followed by reduction).

Further Nitration: Introduction of the remaining nitro groups would be necessary.

Reduction: The final step involves the simultaneous reduction of all nitro groups to amines, typically achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or through chemical reduction with agents like tin(II) chloride in hydrochloric acid. mdpi.com

A representative, albeit generalized, pathway is outlined below.

Table 1: Proposed Linear Synthesis from a Dihalogenated Precursor

StepReactionReagents and ConditionsIntermediate Product
1MononitrationHNO₃, H₂SO₄1,5-Dichloro-2-nitro-3-(trifluoromethyl)benzene
2DinitrationHNO₃, H₂SO₄ (forcing conditions)1,3-Dinitro-5-(trifluoromethyl)benzene derivative
3Nucleophilic SubstitutionNaNH₂, liquid NH₃ or NaN₃ followed by reductionDinitro-amino-(trifluoromethyl)benzene derivative
4Catalytic HydrogenationH₂, Pd/C, EthanolThis compound

This linear approach, while straightforward in concept, can be challenged by issues of regioselectivity and the harsh conditions often required for multiple nitration and substitution steps on a deactivated ring system.

Integration of Trifluoromethylated Anilines into Triamine Construction

An alternative strategy involves starting with a more complex, pre-functionalized molecule, such as a trifluoromethylated aniline (B41778). This approach can offer better control over the regiochemical outcome. For example, starting with 3-amino-5-(trifluoromethyl)aniline, one could introduce the final amino group through a nitration-reduction sequence.

The synthesis of substituted benzene-1,2-diamines often employs a strategy where a nitro-substituted fluoroaromatic is reacted with an amine in a nucleophilic aromatic substitution, followed by the reduction of the nitro group. mdpi.com A similar concept can be applied to construct the 1,2,3-triamine system.

A potential pathway could begin with 4-bromo-1-fluoro-2-nitro-5-(trifluoromethyl)benzene.

First Amination (SNAr): The highly activated fluorine atom can be displaced by ammonia or a protected amine equivalent.

Second Amination (SNAr): The bromine atom can be subsequently substituted, possibly under different reaction conditions.

Third Amination and Reduction: The final amino group is generated by the reduction of the nitro group. A common method for this transformation is catalytic hydrogenation over a palladium catalyst. mdpi.com

Table 2: Proposed Synthesis Integrating a Trifluoromethylated Aniline Precursor

StepStarting MaterialReactionReagents and ConditionsProduct
13,4,5-Trinitro-trifluoromethylbenzeneSelective ReductionH₂S, Pyridine or other mild reducing agent4,5-Dinitro-3-(trifluoromethyl)aniline
24,5-Dinitro-3-(trifluoromethyl)anilineCatalytic HydrogenationH₂ (high pressure), Pd/C, EthanolThis compound

Isolation and Purification Techniques for Synthesized Intermediates

The isolation and purification of intermediates and the final product, this compound, are critical for obtaining material of high purity. Aromatic amines, particularly polyamines, can be sensitive to oxidation, and purification strategies must account for this.

Commonly employed techniques throughout the synthetic sequence include:

Extraction: Following a reaction, the product is often extracted from the aqueous reaction mixture into an organic solvent like ethyl acetate. The organic phase is then washed with water and brine to remove inorganic impurities. mdpi.com

Drying: The collected organic extracts are dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water before solvent evaporation. mdpi.com

Filtration: In catalytic hydrogenation steps, the solid catalyst (e.g., Pd/C) is removed from the reaction mixture by filtration, often through a pad of a filter aid like Celite®. mdpi.com

Column Chromatography: This is a powerful technique for separating the desired compound from byproducts and unreacted starting materials. Silica gel is a common stationary phase, with a mixture of solvents like ethyl acetate and petroleum ether or hexane (B92381) used as the mobile phase. mdpi.com

Crystallization/Precipitation: The final product or key intermediates can sometimes be purified by crystallization from a suitable solvent system. For amine compounds, precipitation as a salt (e.g., hydrochloride) by adding acid can be an effective method of isolation and purification, as the resulting salt often has lower solubility and higher stability than the free base. dtic.mil

Table 3: Summary of Purification Techniques

TechniquePurposeTypical Application
Liquid-Liquid ExtractionIsolate the product from the aqueous phase after reaction workup.Post-reaction purification of nitro-intermediates.
Filtration through Celite®Remove solid catalysts or particulates.Removal of Pd/C after catalytic hydrogenation. mdpi.com
Column ChromatographySeparate compounds based on polarity.Purification of key intermediates from reaction side products. mdpi.com
Acid PrecipitationIsolate and stabilize the amine product as a salt.Final purification of the triamine product. dtic.mil

Derivatization and Functionalization Strategies for this compound

The three adjacent amino groups of this compound offer multiple sites for further chemical modification. The nucleophilicity of these amines is reduced by the electron-withdrawing trifluoromethyl group, which may necessitate more forcing reaction conditions compared to non-fluorinated analogues. However, a range of derivatization strategies remains accessible.

N-Alkylation and Acylation Reactions at Amine Centers

The direct N-alkylation and N-acylation of the amine groups allow for the introduction of a wide variety of substituents, modulating the compound's physical and chemical properties.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond.

With Alkyl Halides: A traditional method for N-alkylation involves reacting the amine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). wikipedia.org This reaction typically requires a base to neutralize the hydrogen halide byproduct. A challenge with primary amines is overalkylation, leading to mixtures of secondary and tertiary amines, and even quaternary ammonium salts. wikipedia.org

With Alcohols: A greener and more modern approach is the use of alcohols as alkylating agents, catalyzed by transition metal complexes, such as those based on Ruthenium or Iridium. nih.govrsc.org These reactions often proceed via a "borrowing hydrogen" mechanism and release water as the only byproduct. Selective mono-alkylation of primary aromatic amines can be achieved with high yields under mild conditions. nih.gov

N-Acylation: This involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is generally high-yielding and proceeds readily. The resulting amides are significantly less basic and nucleophilic than the parent amines. Given the presence of three amine groups, controlling the extent of acylation (mono-, di-, or tri-acylation) would depend on the stoichiometry of the acylating agent and the reaction conditions.

Table 4: Representative Functionalization Reactions at Amine Centers

Reaction TypeReagent ClassExample ReagentProduct Type
N-AlkylationAlkyl HalideMethyl Iodide (CH₃I)N-Methylated Amine
N-AlkylationPrimary AlcoholBenzyl AlcoholN-Benzylated Amine nih.gov
N-AcylationAcyl ChlorideAcetyl Chloride (CH₃COCl)N-Acetylated Amide
N-AcylationAcid AnhydrideAcetic Anhydride ((CH₃CO)₂O)N-Acetylated Amide

Functionalization via Diazotization Reactions

Diazotization of aromatic amines is a cornerstone reaction in organic synthesis, involving the treatment of a primary aromatic amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–5 °C). The resulting diazonium salt is a versatile intermediate.

For this compound, the presence of vicinal (1,2- or 2,3-) amino groups creates a unique situation. Upon treatment with one equivalent of nitrous acid, the diazotization of one amine group followed by rapid intramolecular cyclization with the adjacent amine is expected to occur, leading to the formation of a stable benzotriazole (B28993) ring system. This is a well-established reaction for ortho-phenylenediamines. mdpi.com

The product would be a 4-(or 7-)amino-6-(trifluoromethyl)-1H-benzotriazole. The remaining primary amino group on the benzotriazole ring could then be subjected to further diazotization and subsequent Sandmeyer or other diazonium coupling reactions to introduce a wide array of functional groups (e.g., -OH, -Cl, -Br, -CN, -N₃). This two-step functionalization provides a powerful synthetic handle for creating a diverse library of derivatives from the parent triamine.

Chemical Reactivity and Mechanistic Investigations of 5 Trifluoromethyl Benzene 1,2,3 Triamine

Reactivity Profile of the Amine Functional Groups

The three amine groups in 5-(trifluoromethyl)benzene-1,2,3-triamine are the primary centers of its basic and nucleophilic character. Their reactivity is significantly modulated by the electronic influence of the trifluoromethyl group.

Aniline (B41778), the parent aromatic amine, is a weak base due to the delocalization of the nitrogen lone pair into the benzene (B151609) ring. ucalgary.ca The presence of additional amine groups, as in a diaminobenzene, generally increases basicity compared to aniline. However, the strongly electron-withdrawing trifluoromethyl group (-CF3) counteracts this effect. chemistrysteps.com This group pulls electron density away from the benzene ring through a strong negative inductive effect (-I), which in turn reduces the availability of the lone pairs on the adjacent nitrogen atoms. vaia.comsmolecule.com Consequently, the amine centers in this compound are expected to be less basic than those in unsubstituted benzene-1,2,3-triamine (B1222852).

The nucleophilicity of the amine groups is similarly affected. quora.com The reduced electron density on the nitrogen atoms makes them less potent nucleophiles. ucalgary.ca The reactivity in nucleophilic substitution reactions, where the amine acts as the nucleophile, is therefore diminished compared to aniline or other electron-rich aromatic amines. ucalgary.caquora.com The relative nucleophilicity of substituted anilines is a subject of ongoing study, with electron-donating groups generally enhancing nucleophilicity and electron-withdrawing groups decreasing it. reddit.comresearchgate.net

Table 1: Predicted Basicity Trends of Substituted Anilines

CompoundSubstituent(s)Expected Basicity Relative to Aniline
Aniline-HReference
Benzene-1,2,3-triamine-NH2, -NH2Higher
This compound-CF3, -NH2, -NH2Lower
3-(Trifluoromethyl)anilinem-CF3Lower
4-(Trifluoromethyl)anilinep-CF3Lower

This table is based on established principles of electronic effects of substituents on the basicity of aniline.

The trifluoromethyl group is one of the strongest electron-withdrawing groups used in medicinal and materials chemistry. nih.govhhu.de Its influence on the electronic properties of the benzene ring is profound and primarily operates through the inductive effect. smolecule.com This strong electron withdrawal deactivates the aromatic ring towards electrophilic attack. vaia.comyoutube.com

This deactivating effect has a significant impact on the reactivity of the amine groups. For instance, in photochemical reactions, 3,5-diamino-trifluoromethyl-benzene has been shown to undergo defluorination via nucleophilic substitution by water when irradiated. nih.gov This highlights a potential reaction pathway for trifluoromethylated aromatic amines, although specific studies on this compound are not prevalent. The presence of the -CF3 group also enhances the acidity of the N-H protons of the amine groups, making them more susceptible to deprotonation under basic conditions. smolecule.com

Aromatic Reactivity of the Substituted Benzene Ring

The reactivity of the benzene ring itself is a key aspect of the chemistry of this compound, particularly in electrophilic aromatic substitution and reactions that proceed through activation of the nitrogen substituents.

In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene ring dictate the position of the incoming electrophile. libretexts.org Amino groups (-NH2) are strong activating groups and are ortho, para-directors. chemistrysteps.com Conversely, the trifluoromethyl group (-CF3) is a strong deactivating group and a meta-director. vaia.comyoutube.comchegg.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentTypeDirecting Effect
-NH2Activatingortho, para
-CF3Deactivatingmeta

The amine groups of this compound can be chemically transformed to activate the aromatic ring for subsequent reactions. For example, diazotization of aromatic amines with nitrous acid yields highly reactive diazonium salts. These intermediates are versatile and can participate in a variety of reactions, including Sandmeyer, Schiemann, and azo coupling reactions.

Another important class of reactions involves the formation of triazoles. The vicinal arrangement of the three amino groups in this compound makes it a suitable precursor for the synthesis of benzotriazoles. rsc.org The reaction with a suitable reagent, such as nitrous acid, could lead to the formation of a trifluoromethyl-substituted benzotriazole (B28993). These heterocyclic compounds have a wide range of applications in medicinal chemistry and materials science. rsc.orgnih.gov The synthesis of trifluoromethyl-substituted 1,2,4-triazoles has been achieved through various synthetic routes, highlighting the importance of this structural motif. frontiersin.orgnih.gov

Mechanistic Studies of Transformation Reactions

While specific mechanistic studies on this compound are not widely reported in the provided search results, the general principles of related reactions provide insight. For instance, the formation of benzotriazoles from o-phenylenediamines proceeds through the diazotization of one amine group, followed by intramolecular cyclization via nucleophilic attack of the adjacent amine group.

In the context of trifluoromethyl-containing compounds, mechanistic studies often focus on the role of the -CF3 group. For example, in the synthesis of trifluoromethylated triazoles, the reaction mechanism can involve cycloaddition reactions where the trifluoromethyl group influences the regioselectivity. nih.gov DFT studies have been employed to elucidate the reaction pathways for the formation of trifluoromethylated triazoles and isoxazoles, indicating the complexity of these transformations. nih.gov

Furthermore, photochemical reactions of trifluoromethyl aromatic amines, such as the defluorination of 3,5-diamino-trifluoromethyl-benzene, proceed through a nucleophilic substitution mechanism. nih.gov This suggests that under certain conditions, the C-F bonds of the trifluoromethyl group can become reactive.

Investigation of Catalytic Hydrogenation Mechanisms

The synthesis of aromatic triamines such as this compound typically proceeds through the catalytic hydrogenation of the corresponding trinitroaromatic precursor, 1,2,3-trinitro-5-(trifluoromethyl)benzene. While specific mechanistic studies on this particular molecule are not extensively detailed in the public domain, the mechanism can be inferred from well-established principles of nitroarene hydrogenation on transition metal catalysts, such as palladium on carbon (Pd/C).

Adsorption: The nitroaromatic compound adsorbs onto the catalyst surface. The nitro group interacts with the active metal sites.

Hydrogen Activation: Molecular hydrogen (H₂) from the reaction environment also adsorbs onto the catalyst surface and dissociates into reactive hydrogen atoms.

Stepwise Reduction: The reduction of the nitro group is not a single event but a sequence of hydrogenation and dehydration steps. Common intermediates in this process are the nitroso (-NO) and hydroxylamino (-NHOH) species.

Formation of the Amine: The hydroxylamino intermediate is further hydrogenated to the final amino group.

Desorption: The final product, the aromatic amine, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

For a trinitro compound like the precursor to this compound, this process is repeated for all three nitro groups. The reaction conditions, such as hydrogen pressure, temperature, and choice of catalyst and solvent, can influence the reaction rate and the potential for the formation of intermediate products.

A plausible mechanistic pathway for the conversion of one nitro group is illustrated below:

Table 1: Proposed Intermediates in the Catalytic Hydrogenation of a Nitroaromatic Group

Step Reactant Intermediate Product
1 Ar-NO₂ Ar-NO -
2 Ar-NO Ar-NHOH -
3 Ar-NHOH - Ar-NH₂

Ar represents the 2,3-dinitro-5-(trifluoromethyl)phenyl group initially, with subsequent groups being reduced.

The presence of the trifluoromethyl group, a strong electron-withdrawing group, can influence the electron density of the aromatic ring and potentially affect the rate of hydrogenation. However, the fundamental mechanism of nitro group reduction on a heterogeneous catalyst surface is expected to remain consistent.

Proposed Radical Mechanisms in Trifluoromethylation

While the previous section discussed the likely formation of the title compound, this section explores radical reactions relevant to trifluoromethylated aromatic amines. The trifluoromethyl (CF₃) group can participate in and influence radical reactions, particularly under photochemical conditions. Research into the direct trifluoromethylation of aromatic compounds often involves radical intermediates. princeton.edu

One proposed mechanism for the functionalization of aromatic rings with a CF₃ group is through a radical-mediated pathway, which can be initiated by photoredox catalysis. princeton.edu In such a system, a photocatalyst, upon absorbing light, can facilitate the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, such as triflyl chloride or Togni's reagent. princeton.edunih.gov

The general steps for a photoredox-catalyzed radical trifluoromethylation of an aniline derivative are:

Excitation of Photocatalyst: A photocatalyst (PC) absorbs visible light and is promoted to an excited state (PC*).

Generation of CF₃ Radical: The excited photocatalyst interacts with a trifluoromethyl source (e.g., CF₃SO₂Cl), leading to the formation of the trifluoromethyl radical (•CF₃) via single electron transfer (SET). princeton.edu

Radical Addition: The electrophilic •CF₃ radical adds to the electron-rich aromatic ring of the aniline derivative. princeton.edu The amino groups on the ring direct this addition, typically to ortho and para positions, due to their electron-donating nature.

Rearomatization: The resulting radical intermediate is then oxidized and deprotonated to regenerate the aromatic system, now bearing a trifluoromethyl group.

This type of radical mechanism provides a powerful route for the synthesis of trifluoromethylated anilines. nih.gov

Furthermore, trifluoromethylated aromatic amines themselves can undergo photochemical reactions. For instance, studies on 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF), a compound structurally similar to the title compound, have shown that it can undergo defluorination when irradiated with UV light in an aqueous solution. nih.gov This reaction proceeds through a nucleophilic substitution of fluoride (B91410) by water, suggesting the formation of reactive intermediates. nih.gov While not a radical trifluoromethylation, this highlights the photochemical reactivity imparted by the trifluoromethyl group on an aromatic amine.

Table 2: Key Species in Proposed Radical Trifluoromethylation

Role Species Example Source/Precursor
Radical Initiator Photocatalyst (e.g., Ru(bpy)₃²⁺) -
Trifluoromethyl Source Togni's Reagent, CF₃I, CF₃SO₂Na -
Radical Intermediate Trifluoromethyl Radical (•CF₃) Generated from source

The investigation of these radical pathways is crucial for understanding the stability, reactivity, and potential synthetic transformations of compounds like this compound.

Advanced Characterization and Structural Elucidation of 5 Trifluoromethyl Benzene 1,2,3 Triamine

Vibrational Spectroscopy

Vibrational spectroscopy provides critical information about the functional groups present in a molecule through the analysis of its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. In the case of 5-(trifluoromethyl)benzene-1,2,3-triamine, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to the N-H stretching vibrations of the amine groups, typically in the range of 3300-3500 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Furthermore, the strong electron-withdrawing trifluoromethyl group would display intense C-F stretching bands, generally found in the 1000-1350 cm⁻¹ range.

Functional Group Expected Vibrational Mode Typical Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300-3500
Aromatic (C-H)Stretching>3000
Aromatic (C=C)Stretching1450-1600
Trifluoromethyl (C-F)Stretching1000-1350

Raman Spectroscopy

Raman spectroscopy, a complementary technique to FTIR, provides information about the vibrational modes of a molecule. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene (B151609) ring and the C-CF₃ bond, which may be weak or absent in the FTIR spectrum. The aromatic ring vibrations would produce characteristic signals, and the trifluoromethyl group would also have a distinct Raman signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of a compound by providing information about the chemical environment of individual atoms.

¹H NMR for Proton Environments

The ¹H NMR spectrum of this compound would provide valuable information about the arrangement of protons in the molecule. The protons of the three amine groups would likely appear as a broad signal, the chemical shift of which would be dependent on the solvent and concentration. The aromatic region of the spectrum would show signals corresponding to the two protons on the benzene ring. Due to the substitution pattern, these aromatic protons would be expected to appear as distinct signals, with their chemical shifts and coupling patterns influenced by the adjacent amine and trifluoromethyl groups.

Proton Type Expected Chemical Shift (ppm) Multiplicity
Aromatic (H-4/H-6)6.5-8.0Doublet/Singlet
Amine (NH₂)VariableBroad Singlet

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum offers a detailed view of the carbon framework of this compound. The spectrum would display distinct signals for each of the seven carbon atoms in the molecule. The carbon atom of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons would be influenced by the attached substituents. The carbons bearing the amine groups (C1, C2, C3) would be expected to resonate at a different field compared to the carbon attached to the trifluoromethyl group (C5) and the unsubstituted aromatic carbons (C4, C6).

Carbon Type Expected Chemical Shift (ppm) Key Feature
Aromatic (C-NH₂)130-150
Aromatic (C-CF₃)120-140Quartet (due to C-F coupling)
Aromatic (C-H)110-130
Trifluoromethyl (CF₃)120-130Quartet

¹⁹F NMR for Trifluoromethyl Group Characterization

¹⁹F NMR spectroscopy is specifically used to characterize fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the CF₃ group. The absence of other fluorine-containing groups in the molecule would result in a relatively simple spectrum, with the primary signal likely being a singlet, unless long-range coupling to protons is observed.

Fluorine Type Expected Chemical Shift (ppm) Multiplicity
Trifluoromethyl (-CF₃)-60 to -70Singlet

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, with a molecular formula of C7H8F3N3, the calculated exact mass is approximately 191.0670 Da. In an electron ionization (EI) mass spectrum, this would correspond to the molecular ion peak (M+•) at m/z 191.

The fragmentation of this molecule is expected to be influenced by the presence of both the electron-withdrawing trifluoromethyl (-CF3) group and the electron-donating amine (-NH2) groups on the benzene ring. The fragmentation of trifluoromethyl-substituted aromatic compounds often involves the successive loss of fluorine atoms or related fragments. fluorine1.ru Analysis of similar compounds like trifluoromethylbenzene shows fragmentation resulting from the emission of both CF2 and F•, which corresponds to the detachment of a •CF3 radical. fluorine1.runist.gov The most intense ion in the spectrum of many trifluoromethyl compounds is often the +CF3 ion at m/z 69. fluorine1.ru

The fragmentation pathway for this compound would likely begin with the formation of the molecular ion [C7H8F3N3]+•. Subsequent fragmentation could proceed through several pathways, including:

Loss of a fluorine atom: [M - F]+

Loss of the trifluoromethyl radical: [M - CF3]+

Fissions related to the amine groups: Loss of •NH2 or HCN.

Complex rearrangements and ring fissions, a characteristic seen in the mass spectra of benzene and its derivatives. fluorine1.ru

While specific experimental mass spectral data for this compound is not detailed in the available literature, a predicted fragmentation pattern can be hypothesized based on the known behavior of its constituent functional groups.

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)Predicted Ion/FragmentDescription
191[C7H8F3N3]+•Molecular Ion (M+•)
172[C7H8F2N3]+Loss of a Fluorine atom (•F)
122[C7H8N3]+Loss of the Trifluoromethyl radical (•CF3)
69[CF3]+Trifluoromethyl cation

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. As of this writing, a solved crystal structure for this compound has not been reported in the surveyed literature. However, insights into its potential solid-state structure can be inferred from the crystallographic analysis of related polyfluorinated and aminated benzene derivatives.

It is anticipated that the crystal packing of this compound would be heavily influenced by extensive intermolecular hydrogen bonding involving the amine groups (N-H···N). Furthermore, the fluorine atoms of the -CF3 group could act as weak hydrogen bond acceptors, leading to N-H···F or C-H···F interactions. The interplay between these strong hydrogen bonds and weaker interactions, along with potential π–π stacking of the aromatic rings, would define the supramolecular architecture. The steric bulk and electronic properties of the vicinal triamine and trifluoromethyl substituents would also impose significant constraints on the molecular conformation and packing arrangement.

To provide context, the crystallographic data for 1,2,3-trifluorobenzene (B74907) is presented below as an example of a related substituted benzene.

Table 2: Crystallographic Data for the Analogous Compound 1,2,3-Trifluorobenzene

ParameterValue
Compound 1,2,3-Trifluorobenzene
Formula C6H3F3
Crystal System Monoclinic
Space Group C2/c
a (Å) 7.4238 (19)
b (Å) 11.590 (3)
c (Å) 7.0473 (17)
β (°) ** 112.783 (4)
Volume (ų) **559.1 (2)
Z 4
Data sourced from Kirchner et al. researchgate.net

Computational Chemistry and Theoretical Studies of 5 Trifluoromethyl Benzene 1,2,3 Triamine

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic characteristics of a molecule. These calculations offer insights into the distribution of electrons and the energies of molecular orbitals, which are key determinants of molecular stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to determine the optimized ground-state geometry of 5-(trifluoromethyl)benzene-1,2,3-triamine. researchgate.netresearchgate.net These calculations yield precise information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

The presence of both a strong electron-withdrawing trifluoromethyl (-CF3) group and three electron-donating amine (-NH2) groups on the benzene (B151609) ring suggests significant electronic asymmetry. DFT analysis would likely show a distortion of the benzene ring from a perfect hexagon, with variations in C-C bond lengths depending on their proximity to the different substituents. The C-N bonds of the amine groups and the C-C bond connecting the trifluoromethyl group are of particular interest for understanding electronic delocalization and substituent effects.

Table 1: Predicted Geometrical Parameters for this compound from Theoretical DFT Calculations

ParameterPredicted ValueDescription
C-C (aromatic)~1.39 - 1.41 ÅAromatic carbon-carbon bond lengths, varying due to substituent effects.
C-N~1.40 ÅBond length between aromatic carbon and amine nitrogen.
C-CF3~1.50 ÅBond length between aromatic carbon and the trifluoromethyl carbon. researchgate.net
C-F~1.35 ÅCarbon-fluorine bond length within the trifluoromethyl group. researchgate.net
∠C-C-C~118° - 122°Internal bond angles of the benzene ring, distorted from the ideal 120°.
∠C-C-N~120°Angle between the ring and the amine substituent.

Note: The values presented are estimations based on DFT studies of structurally related molecules and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich portion of the molecule—the benzene ring and the three adjacent amine groups—which act as electron donors. Conversely, the LUMO is anticipated to be concentrated around the electron-deficient trifluoromethyl group, a strong electron acceptor. This spatial separation of the frontier orbitals is characteristic of "push-pull" systems and is fundamental to their chemical behavior.

Table 2: Conceptual Frontier Molecular Orbital Properties

OrbitalExpected LocalizationImplication for Reactivity
HOMO Benzene ring and lone pairs of the three -NH2 groupsSite for electrophilic attack; electron-donating capability.
LUMO Trifluoromethyl (-CF3) group and adjacent ring carbonSite for nucleophilic attack; electron-accepting capability.
HOMO-LUMO Gap (ΔE) Predicted to be relatively smallSuggests high chemical reactivity and potential for charge-transfer interactions. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface.

In an MEP analysis of this compound:

Negative Regions (Red/Yellow): These areas, corresponding to high electron density, would be located around the electronegative fluorine atoms of the -CF3 group and the nitrogen atoms of the -NH2 groups due to their lone pairs of electrons. These sites are susceptible to electrophilic attack.

Positive Regions (Blue): These regions of low electron density are expected around the hydrogen atoms of the amine groups, making them potential sites for hydrogen bonding. The strong electron-withdrawing nature of the three fluorine atoms also creates a positive potential on the trifluoromethyl carbon atom. vaia.com

Neutral Regions (Green): The carbon skeleton of the benzene ring would likely exhibit a graded potential, influenced by the competing electronic effects of the activating amine groups and the deactivating trifluoromethyl group.

The MEP surface would visually confirm the electronic push-pull nature of the molecule, highlighting the electron-rich amine-substituted face and the electron-poor trifluoromethyl group.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry allows for the detailed exploration of reaction mechanisms by calculating the energy profiles of potential reaction pathways. For this compound, predicting the outcome of reactions like electrophilic aromatic substitution (EAS) is complex due to the presence of both strongly activating (-NH2) and strongly deactivating (-CF3) groups.

Theoretical calculations can be employed to model the formation of intermediates (such as the sigma complex in EAS) and locate the transition states connecting reactants, intermediates, and products. By comparing the activation energies (the energy difference between the reactant and the transition state) for substitution at different positions on the ring (e.g., C4 vs. C6), chemists can predict the most likely regiochemical outcome. The three adjacent amine groups are powerful ortho- and para-directors, while the trifluoromethyl group is a meta-director. Computational studies could quantify the directing ability of these competing groups and predict the major product of a given reaction.

Structure-Reactivity Relationships and Predictive Modeling

By combining data from electronic structure calculations, it is possible to establish structure-reactivity relationships. Quantum chemical descriptors, such as the HOMO-LUMO gap, ionization potential, electron affinity, hardness, and softness, can be calculated to quantify the reactivity of this compound.

These descriptors can be used in predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies. For instance, by calculating these parameters for a series of related molecules and correlating them with experimentally observed reactivity or biological activity, a predictive model can be developed. Such models are invaluable for designing new compounds with enhanced or specific reactivity profiles without the need for extensive experimental synthesis and testing. The unique electronic arrangement of this molecule, with its high density of functional groups, suggests a versatile reactivity profile that is well-suited for such computational investigation. researchgate.net

Conformational Analysis and Stereoelectronic Effects on Reactivity

The three-dimensional shape of a molecule, or its conformation, can have a profound impact on its reactivity. Conformational analysis of this compound would involve studying the rotation around the C-CF3 and C-NH2 single bonds.

A key structural feature is the presence of three amine groups on adjacent carbon atoms (positions 1, 2, and 3). This arrangement creates the potential for intramolecular hydrogen bonding between the hydrogen of one amine group and the nitrogen lone pair of an adjacent one. Such interactions would significantly stabilize certain conformations over others, restricting the rotational freedom of the amine groups and leading to a more rigid, planar arrangement in that region of the molecule.

Computational methods can be used to calculate the potential energy surface for bond rotations, identifying the lowest-energy (most stable) conformers. nih.gov These preferred conformations can influence the molecule's reactivity through stereoelectronic effects, where the spatial arrangement of orbitals affects their ability to interact. For example, the accessibility of the nitrogen lone pairs for reaction could be hindered or enhanced by the molecule's dominant conformation, thereby controlling its reactivity and interaction with other molecules.

Applications of 5 Trifluoromethyl Benzene 1,2,3 Triamine in Organic Synthesis and Materials Science

As a Building Block for Complex Organic Synthesis

The arrangement of vicinal amino groups in 5-(trifluoromethyl)benzene-1,2,3-triamine provides a reactive scaffold for the construction of fused heterocyclic rings. This compound serves as a key precursor for a variety of nitrogen-containing heterocycles and multifunctional aromatic compounds, which are of significant interest in medicinal chemistry and materials science.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components in a vast array of natural products and synthetic compounds, exhibiting a wide range of biological activities and material properties. nih.gov The 1,2,3-triamino substitution pattern on the trifluoromethyl-activated benzene (B151609) ring of this compound makes it an ideal starting material for the synthesis of several classes of these important heterocycles.

The 1,2-diamine moiety within this compound is a key structural feature that enables its use in the synthesis of benzimidazoles. The general and widely used method for benzimidazole (B57391) synthesis involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, often under acidic conditions or high temperatures. connectjournals.com Another common approach is the condensation with aldehydes followed by an oxidative cyclization. nih.govnih.gov

In the case of this compound, the two adjacent amino groups can react with various electrophilic one-carbon synthons to form the imidazole (B134444) ring. For instance, condensation with a carboxylic acid, such as trifluoroacetic acid, would be expected to yield a 2-(trifluoromethyl)benzimidazole (B189241) derivative. A plausible reaction involves the initial formation of an amide, followed by an intramolecular cyclization and dehydration to afford the benzimidazole ring. This would result in the formation of a 4-amino-6-(trifluoromethyl)-1H-benzo[d]imidazole. The presence of the trifluoromethyl group is known to enhance the biological activity of many pharmaceutical compounds. nih.gov

A general method for the synthesis of 2-trifluoromethyl benzimidazoles involves the condensation of diamines with in situ generated trifluoroacetonitrile (B1584977) (CF3CN). rsc.org This efficient method could potentially be applied to this compound to produce the corresponding 4-amino-2,6-bis(trifluoromethyl)-1H-benzo[d]imidazole.

Table 1: Plausible Benzimidazole Derivatives from this compound

Reagent Plausible Product
Formic Acid 4-Amino-6-(trifluoromethyl)-1H-benzo[d]imidazole
Trifluoroacetic Acid 4-Amino-2,6-bis(trifluoromethyl)-1H-benzo[d]imidazole

The 1,2,3-triamine functionality of the title compound is particularly suited for the synthesis of benzotriazoles. The synthesis of benzotriazoles typically involves the diazotization of one of the amino groups of an o-phenylenediamine, which then cyclizes onto the adjacent amino group. ijariie.com For this compound, treatment with a nitrosating agent such as sodium nitrite (B80452) in an acidic medium would be expected to lead to the formation of a 5-(trifluoromethyl)-1H-benzotriazole derivative.

Specifically, the diazotization of one of the amino groups at position 1 or 2 would lead to a diazonium salt intermediate. This intermediate can then undergo an intramolecular cyclization with the adjacent amino group at position 2 or 1, respectively, to form the triazole ring. The third amino group at position 3 would remain as a substituent on the newly formed benzotriazole (B28993) ring, resulting in 4-amino-6-(trifluoromethyl)-1H-benzo[d] mdpi.comresearchgate.netnasa.govtriazole or a related isomer. The synthesis of trifluoromethyl-substituted 1,2,3-triazoles is of significant interest due to their wide range of applications in medicinal chemistry and materials science. rsc.orgnih.gov

The synthesis of benzothiazoles generally requires the presence of a sulfur atom, typically from an o-aminothiophenol, which condenses with a carboxylic acid or its equivalent. semanticscholar.org The direct conversion of this compound to a benzothiazole (B30560) is not straightforward as it lacks a sulfur functionality. However, it could serve as a precursor to the necessary o-aminothiophenol through a series of synthetic transformations, such as diazotization of one amino group to introduce a thiol via a Sandmeyer-type reaction, although this would be a multi-step process.

Alternatively, the vicinal diamine functionality can be utilized to build other polycyclic systems. For instance, condensation with α-dicarbonyl compounds can lead to the formation of quinoxaline (B1680401) derivatives. The reaction of this compound with an appropriate diketone would yield a 5-(trifluoromethyl)quinoxaline (B15233872) bearing an additional amino substituent.

Synthesis of Multifunctional Aromatic Compounds

The presence of three amino groups and a trifluoromethyl group on the benzene ring allows for the synthesis of a variety of multifunctional aromatic compounds. The amino groups can be selectively protected and functionalized to introduce different substituents, leading to complex molecules with tailored properties. For example, the differential reactivity of the amino groups could be exploited to regioselectively introduce different acyl or alkyl groups. These multifunctional compounds can serve as advanced intermediates for the synthesis of dyes, agrochemicals, and pharmaceutical agents.

Role in Polymer Chemistry and Advanced Materials

The incorporation of trifluoromethyl groups into polymer backbones is a well-established strategy to enhance their performance characteristics. These groups can improve thermal stability, solubility, optical transparency, and gas permeability, while lowering the dielectric constant and water absorption. nasa.govresearchgate.netresearchgate.net Aromatic triamines are valuable monomers for the creation of cross-linked or hyperbranched polymers, which exhibit unique properties compared to their linear analogues.

This compound, with its combination of a trifluoromethyl group and three reactive amino functionalities, is a promising candidate for the development of high-performance polymers. It can be used as a cross-linking agent or a monomer in the synthesis of polymers such as polyamides and polyimides.

When used as a comonomer with diacyl chlorides in the synthesis of aromatic polyamides, the triamine can introduce branch points in the polymer chain. This leads to the formation of a cross-linked network structure, which can significantly enhance the thermal stability and mechanical properties of the resulting polymer. The presence of the trifluoromethyl group helps to maintain good solubility of the polymer precursors, facilitating processing. mdpi.com

Similarly, in the synthesis of polyimides, this compound can be reacted with dianhydrides to form branched or cross-linked polyimides. These materials are known for their exceptional thermal and chemical resistance and are used in demanding applications in the aerospace and electronics industries. mdpi.com The trifluoromethyl group contributes to improved processability and lower dielectric constants, which are highly desirable for microelectronics applications.

Table 2: Potential Polymer Architectures Incorporating this compound

Polymer Class Role of the Triamine Potential Properties
Polyamides Cross-linking monomer Enhanced thermal stability, improved mechanical strength, good solubility. mdpi.com
Polyimides Cross-linking monomer High thermal and chemical resistance, low dielectric constant, improved processability. mdpi.com

Monomer in Polyamine and Polyamide Synthesis

The presence of three primary amine groups allows this compound to function as a trifunctional monomer in polymerization reactions, leading to the formation of cross-linked or hyperbranched polyamines and polyamides. mdpi.com The incorporation of the trifluoromethyl group into the polymer backbone can impart desirable properties such as enhanced thermal stability, chemical resistance, and modified solubility. mdpi.comresearchgate.net

In the synthesis of polyamides, this triamine can be reacted with diacyl chlorides or dicarboxylic acids. The Yamazaki-Higashi phosphorylation technique is a relevant method for polycondensation. researchgate.net The resulting polyamides are expected to be amorphous and exhibit good solubility in polar organic solvents, a common characteristic for polymers containing trifluoromethyl groups. mdpi.com The trifunctional nature of the monomer would lead to the formation of a rigid, three-dimensional network, potentially resulting in materials with high glass transition temperatures and thermal stability.

The synthesis of polyamines can be achieved through various methods, including N-alkylation with haloalkanes or Michael additions to activated alkenes. nih.gov The use of this compound as a monomer in these reactions would produce polymers with a high density of nitrogen atoms, which could have applications as chelating agents or in the development of functional coatings.

Polymer TypePotential Synthetic RouteKey Features of Resulting Polymer
PolyamidePolycondensation with diacyl chlorides (e.g., terephthaloyl chloride, isophthaloyl chloride)High thermal stability, amorphous morphology, good solubility in polar solvents, cross-linked structure. mdpi.commdpi.com
PolyamineN-alkylation with dihaloalkanes or Michael addition with activated alkenesHigh nitrogen content, potential for metal chelation, formation of hyperbranched structures. nih.gov

Components in Covalent Organic Frameworks (COFs) and Supramolecular Polymers

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and tunable functionalities. sci-hub.se The geometry and functionality of this compound make it an attractive candidate as a building block for the synthesis of novel COFs. The three amine groups can undergo condensation reactions with multifunctional aldehydes to form imine-linked COFs. nih.gov The presence of the trifluoromethyl group can influence the electronic properties and the porosity of the resulting framework. jiangnan.edu.cn

The vicinal arrangement of the amine groups can also be exploited to create unique pore environments within the COF structure. The introduction of fluorine atoms via the trifluoromethyl group can enhance the gas sorption properties of the COF, particularly for CO2 capture, due to favorable dipole-quadrupole interactions. jiangnan.edu.cn

In the realm of supramolecular chemistry, the ability of the amine groups to form hydrogen bonds can be utilized in the construction of self-assembling supramolecular polymers. rsc.org The directional nature of hydrogen bonds, combined with the rigid aromatic core, can lead to the formation of well-defined one-, two-, or three-dimensional architectures.

Material TypeSynthetic StrategyPotential Properties and Applications
Covalent Organic Frameworks (COFs)Condensation with multifunctional aldehydes (e.g., 1,3,5-triformylphloroglucinol)High surface area, permanent porosity, enhanced gas storage/separation, potential for catalysis. jiangnan.edu.cnnih.gov
Supramolecular PolymersSelf-assembly through intermolecular hydrogen bondingFormation of ordered nanostructures, stimuli-responsive materials, applications in sensing and drug delivery. rsc.org

Ligand Design in Coordination Chemistry

The three adjacent amine groups of this compound provide an excellent scaffold for the design of polydentate ligands for coordination chemistry. unist.ac.kr This vicinal triamine can act as a tridentate ligand, coordinating to a metal center through the three nitrogen atoms. The resulting metal complexes could have interesting catalytic or photophysical properties.

The trifluoromethyl group can modulate the electronic properties of the ligand and, consequently, the reactivity and stability of the corresponding metal complexes. The electron-withdrawing nature of the CF3 group would decrease the basicity of the amine donors, which could influence the strength of the metal-ligand bond and the redox potential of the metal center.

The rigid aromatic backbone of the ligand would enforce a specific geometry on the metal complex, which can be advantageous in the design of catalysts for stereoselective reactions. Furthermore, the uncoordinated aromatic ring can be further functionalized to tune the steric and electronic properties of the ligand.

Metal Complex PropertyInfluence of this compound Ligand
Coordination GeometryThe rigid aromatic backbone can enforce a facial or meridional coordination geometry around the metal center. nih.gov
Electronic PropertiesThe electron-withdrawing trifluoromethyl group can influence the redox potential of the metal center and the stability of the complex. rsc.org
Catalytic ActivityThe specific geometry and electronic environment provided by the ligand can be exploited in the design of catalysts for various organic transformations. researchgate.net

Applications in Electroluminescent Devices

Organic Light-Emitting Diodes (OLEDs) are a prominent application for electroluminescent materials. instras.com The incorporation of trifluoromethyl groups into organic molecules used in OLEDs can enhance device performance by improving electron transport and increasing thermal stability. researchgate.net The triamine functionality of this compound can serve as a building block for the synthesis of hole-transporting or emissive materials.

Polymers or dendrimers incorporating this triamine unit could be synthesized to combine the beneficial properties of the trifluoromethyl group with the charge-carrying capabilities of the aromatic amine structure. Triazine derivatives, which share some structural similarities with the triamine, have been explored for their applications in electroluminescent materials. researchgate.net By analogy, polymers derived from this compound could exhibit interesting photoluminescent and electroluminescent properties.

Device ComponentPotential Role of this compound Derivatives
Hole-Transport LayerThe aromatic amine structure can facilitate the transport of holes from the anode to the emissive layer.
Emissive LayerPolymers or dendrimers containing the triamine unit could be designed to exhibit blue or green emission.
Host MaterialIn phosphorescent OLEDs, derivatives of this triamine could serve as host materials for phosphorescent dopants. researchgate.net

Catalytic Applications and Organocatalysis

The unique combination of functional groups in this compound suggests its potential utility in the development of novel catalytic systems.

Design of Organocatalysts Based on Triamine Scaffolds

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. mdpi.com The triamine scaffold of this compound offers a platform for the design of new organocatalysts. The amine groups can act as hydrogen bond donors or acceptors, activating substrates and stabilizing transition states.

The trifluoromethyl group can influence the acidity and hydrogen-bonding ability of the amine protons, which can be fine-tuned for specific catalytic applications. Chiral derivatives of this triamine could be synthesized to develop enantioselective organocatalysts for a variety of organic transformations. For instance, thiourea-based organocatalysts bearing trifluoromethyl groups are known to be highly effective in promoting various reactions. rsc.org

Organocatalyst DesignPotential Application
Hydrogen-Bonding CatalystActivation of carbonyl compounds in reactions such as Michael additions and aldol (B89426) reactions. researchgate.net
Brønsted Base CatalystThe amine groups can act as a base to deprotonate substrates and initiate reactions. whamine.com
Chiral OrganocatalystEnantioselective synthesis of complex organic molecules.

Exploration of Catalytic Activity in Organic Transformations

Beyond its role as a scaffold for organocatalysts, this compound itself or its simple derivatives could exhibit catalytic activity in certain organic transformations. The vicinal amine groups could act cooperatively to catalyze reactions.

For example, triamine-based systems have the potential to catalyze condensation reactions, such as the formation of amides from carboxylic acids and amines. nih.gov The arrangement of the amine groups could facilitate the activation of the carboxylic acid and the subsequent nucleophilic attack by the amine. The trifluoromethyl group could enhance the catalytic turnover by influencing the electronic properties of the active catalytic species.

Organic TransformationPotential Catalytic Role of this compound
Amide Bond FormationCooperative catalysis involving the three amine groups to facilitate the condensation of carboxylic acids and amines. nih.gov
Knoevenagel CondensationThe amine groups can act as a basic catalyst to promote the condensation of aldehydes or ketones with active methylene (B1212753) compounds.
Michael AdditionThe triamine could catalyze the addition of nucleophiles to α,β-unsaturated carbonyl compounds. whamine.com

Future Research Directions and Emerging Areas for 5 Trifluoromethyl Benzene 1,2,3 Triamine

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 5-(trifluoromethyl)benzene-1,2,3-triamine and its derivatives will increasingly focus on environmentally benign methodologies. Green chemistry principles aim to reduce waste, minimize energy consumption, and use safer reagents. chim.itnih.gov Research in this area could explore several promising avenues. The use of trifluoromethane (B1200692) (CF3H), a potent greenhouse gas and industrial byproduct, as a trifluoromethylating agent represents a key strategy in terms of atom economy and waste valorization. asahilab.co.jpacs.org

Future synthetic protocols could incorporate microwave-assisted or sonochemical methods, which have been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of related heterocyclic compounds like 1,3,5-triazines. chim.itnih.gov Furthermore, shifting from traditional organic solvents to greener alternatives, such as water or supercritical fluids, is a critical goal. The successful synthesis of fused benzimidazoles in aqueous media highlights the feasibility of such approaches. psu.edu

Green Chemistry Strategy Principle Potential Application for Synthesis
Microwave-Assisted Synthesis Rapid and uniform heating through microwave irradiation.Accelerate reaction rates for the formation of the triamine or its subsequent derivatization, reducing overall energy use. chim.it
Sonochemistry Use of ultrasound to induce chemical reactions.Enhance reaction efficiency and yield in shorter timeframes, often in aqueous media. nih.gov
Flow Chemistry Performing reactions in a continuous flowing stream.Enable precise control over reaction parameters, improve safety for handling hazardous intermediates, and facilitate the use of gaseous reagents like CF3H. asahilab.co.jpacs.org
Aqueous Media Synthesis Utilizing water as a solvent.Reduce reliance on volatile organic compounds (VOCs), improving the environmental profile of the synthesis. psu.edu
Catalysis Employing efficient and recyclable catalysts.Develop catalytic hydrogenation or amination steps that are more selective and generate less waste compared to stoichiometric reagents. mdpi.com

Exploration of Novel Reactivity and Unprecedented Transformations

The juxtaposition of the strongly deactivating trifluoromethyl group and the activating triamine groups on the same aromatic ring suggests that this compound could exhibit novel reactivity. While the -CF3 group is traditionally considered robust, recent advances have demonstrated that C-F bonds can be selectively functionalized through radical anion-based mechanisms. nih.gov Applying these methods could transform the trifluoromethyl group into valuable difluoroalkyl or difluoromethyl moieties, opening new chemical space. nih.gov

The vicinal triamine arrangement is a powerful precursor for the synthesis of complex heterocyclic systems. Research could focus on its use as a building block for novel benzimidazoles, benzotriazoles, or other fused-ring structures with unique electronic and photophysical properties. mdpi.com Additionally, the photochemical reactivity of the molecule is an unexplored frontier; related trifluoromethyl aromatic amines undergo light-induced defluorination, a transformation that could be harnessed for specific applications. nih.gov The inherent reactivity of triamine systems, which can be prone to oxidation and dimerization, could also be controlled to form novel polymeric materials or self-assembled structures. rug.nl

Advanced Spectroscopic and In-Situ Monitoring of Reactions

To fully understand and optimize reactions involving this compound, advanced analytical techniques are indispensable. Future research will heavily rely on in-situ monitoring to gain real-time insights into reaction kinetics, mechanisms, and the formation of transient intermediates. mt.com Techniques such as Stop-Flow Nuclear Magnetic Resonance (SF-NMR) and Fourier-Transform Infrared (SF-FT-IR) spectroscopy are particularly powerful for studying fast and sensitive processes like trifluoromethylation reactions. gcms.cz

Given the presence of fluorine, ¹⁹F NMR is an exceptionally valuable tool. Real-time ¹⁹F NMR monitoring can be used to precisely control reagent dosing, track the consumption of fluorinated starting materials, and detect the formation of fluorinated byproducts, as demonstrated in flow chemistry setups. asahilab.co.jpacs.orgrsc.org This level of control is crucial for optimizing reaction conditions to maximize yield and minimize waste. Combining various spectroscopic methods will provide a comprehensive picture of the reaction landscape.

Technique Information Gained Relevance to this compound
In-situ ¹⁹F NMR Real-time tracking of fluorine-containing species.Monitor the conversion of the -CF3 group, detect defluorination, and quantify fluorinated products and intermediates. asahilab.co.jp
In-situ FT-IR Real-time monitoring of functional group changes.Observe the transformation of the amine groups during reactions like cyclization or polymerization. gcms.cz
Stop-Flow Spectroscopy Analysis of rapid reaction kinetics (milliseconds).Elucidate the mechanisms of fast reactions, which are common in organometallic catalysis and trifluoromethylation. gcms.cz
Raman Spectroscopy Information on molecular vibrations, complementary to IR.Can be used in aqueous solutions and provides structural details of reactants and products. kurouskilab.com
LC-MS/MS Separation and identification of complex mixtures.Identify and quantify trace byproducts and final products in reaction mixtures with high sensitivity and specificity. nih.gov

High-Throughput Screening for New Applications in Material Science

High-throughput screening (HTS) is a transformative approach that enables the rapid and parallel testing of thousands of compounds to discover new materials with desired functionalities. nih.gov This methodology is poised to accelerate the discovery of applications for this compound. By using this compound as a core building block, vast libraries of derivatives—such as polymers, metal-organic frameworks (MOFs), and functional coatings—can be synthesized in parallel. umd.edu

These material libraries can then be rapidly screened for a wide range of properties. For instance, derivatives could be tested for their thermal stability, photoluminescent properties for use in organic light-emitting diodes (OLEDs), catalytic activity, or performance as sensing materials. umd.eduyoutube.com The integration of automated synthesis, high-throughput characterization, and advanced data analysis will be key to efficiently navigating the large datasets generated and identifying "hit" compounds for further development. youtube.com This approach fundamentally changes the paradigm of materials discovery from a serial, hypothesis-driven process to a parallel, data-driven one.

Synergistic Computational and Experimental Research Initiatives

The integration of computational chemistry with experimental synthesis and characterization offers a powerful synergy for advancing research on this compound. rsc.org Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the molecule's fundamental properties, including its geometry, electronic structure, and spectroscopic signatures, providing a theoretical framework to interpret experimental results. researchgate.net

Computational modeling can guide synthetic efforts by predicting reaction pathways and activation energies, helping to identify the most promising conditions before they are tested in the lab. researchgate.net For materials science applications, molecular docking and simulation can predict how derivatives of this compound might interact with biological targets or self-assemble into larger structures. mdpi.comnih.gov This synergistic loop—where computational predictions guide experiments and experimental results refine theoretical models—will dramatically accelerate the design and discovery of new molecules and materials based on the this compound scaffold. rsc.org

Q & A

Q. What are the optimal synthetic routes for 5-(trifluoromethyl)benzene-1,2,3-triamine, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of benzene derivatives. For trifluoromethyl-substituted aromatic amines, nucleophilic substitution or catalytic fluorination (e.g., using CuI or Pd catalysts) is common. Post-synthesis, purity validation requires HPLC coupled with mass spectrometry to detect byproducts and assess yield. X-ray crystallography or ¹H/¹³C NMR (with emphasis on trifluoromethyl splitting patterns) confirms structural integrity. For example, related triamines with trifluoromethyl groups require rigorous drying under inert atmospheres to avoid hydrolysis .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances thermal stability but increases susceptibility to hydrolysis under acidic/basic conditions. Stability studies should use accelerated degradation experiments (e.g., 40–80°C, pH 1–13) monitored via UV-Vis spectroscopy or HPLC . For example, analogous compounds like 3-chloro-5-(trifluoromethyl)benzene-1,2-diamine show decomposition above 60°C in aqueous media, necessitating storage at ≤4°C in anhydrous solvents .

Q. What safety protocols are critical for handling aromatic triamines with trifluoromethyl substituents?

  • Methodological Answer : These compounds often exhibit acute toxicity (oral, dermal, inhalation) and require GHS-compliant handling :
  • Use fume hoods and PPE (nitrile gloves, lab coats, goggles).
  • Avoid inhalation; monitor air quality with real-time gas sensors .
  • Emergency procedures: For spills, neutralize with activated carbon or silica gel. Toxicity data from structurally similar compounds (e.g., 2,4,6-trimethylaniline) suggest LD₅₀ values of 300–500 mg/kg (oral, rat), requiring strict exposure limits .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict reactivity and regioselectivity in derivatization reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates electron density distribution to identify reactive sites (e.g., amino groups vs. trifluoromethyl-adjacent carbons). For example, ICReDD’s workflow combines quantum chemical calculations with experimental validation to optimize reaction paths, reducing trial-and-error cycles. Reaction barriers for nucleophilic attacks on trifluoromethyl-substituted aromatics can be modeled using software like Gaussian or ORCA .

Q. What experimental design strategies (e.g., factorial, orthogonal arrays) optimize reaction conditions for high-yield triamine synthesis?

  • Methodological Answer : Use Taguchi orthogonal arrays or full factorial designs to screen variables (temperature, catalyst loading, solvent polarity). For example, a 3³ factorial design (temperature: 60–100°C; catalyst: 0.5–2 mol%; solvent: DMF vs. THF) identifies interactions between variables. Response surface methodology (RSM) then refines optimal conditions. Case studies on similar triamines achieved >90% yield by optimizing Pd-catalyzed amination .

Q. How do contradictory spectroscopic data (e.g., NMR vs. X-ray) arise in structural elucidation, and how are they resolved?

  • Methodological Answer : Discrepancies may stem from dynamic effects (e.g., rotational isomers in solution) or crystal packing forces. VT-NMR (variable-temperature NMR) detects conformational changes, while SC-XRD (single-crystal X-ray diffraction) provides static solid-state structures. For example, 3,5-bis(trifluoromethyl)benzenamine shows split NMR peaks at room temperature due to hindered rotation but resolves into singlets at elevated temperatures .

Q. What mechanisms underlie the bioactivity of trifluoromethyl-substituted triamines in enzyme inhibition studies?

  • Methodological Answer : The trifluoromethyl group enhances binding via hydrophobic interactions and electron-deficient π-system engagement with enzyme active sites. Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) quantify binding affinity (Kd). For example, analogs like 5-(3-(trifluoromethyl)phenyl)pyridin-3-amine inhibit kinases by forming halogen bonds with ATP-binding pockets, validated via kinase activity assays .

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